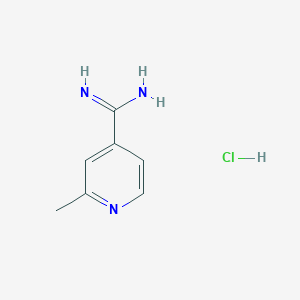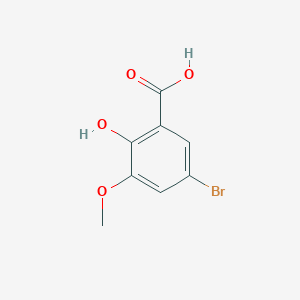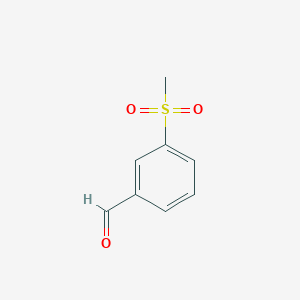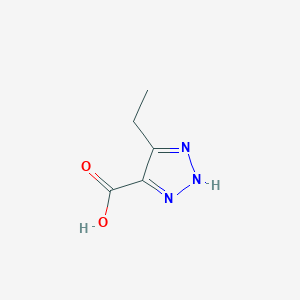![molecular formula C11H7N3 B1338378 [2,2'-联吡啶]-6-腈 CAS No. 4392-85-2](/img/structure/B1338378.png)
[2,2'-联吡啶]-6-腈
描述
“[2,2’-Bipyridine]-6-carbonitrile” is an organic compound that is an important isomer of the bipyridine family . It is a bidentate chelating ligand, forming complexes with many transition metals .
Synthesis Analysis
The synthesis of 2,2’-bipyridine macrocycles uses simple starting materials to produce these previously hard to access rotaxane precursors in remarkable yields . The method involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions .Molecular Structure Analysis
The lowest energy conformation of 2,2’-bipyridine, both in solid state and in solution, is coplanar, with nitrogen atoms in trans position . It is also known that monoprotonated bipyridine adopts a cis conformation .Chemical Reactions Analysis
A large number of complexes of 2,2’-bipyridine have been described . It binds metals as a chelating ligand, forming a 5-membered chelate ring .Physical And Chemical Properties Analysis
The physical properties of 2,2’-bipyridine include color, density, hardness, and melting and boiling points . Its chemical properties can be determined only by changing its molecular structure .科学研究应用
Coordination Chemistry and Catalysis
[2,2’-Bipyridine]-6-carbonitrile: is renowned for its role as a ligand in coordination chemistry. It forms complexes with transition metals, which are pivotal in catalytic processes . The cyano group at the 6-position can enhance the ligand’s ability to bind to metals, potentially leading to novel catalytic systems with improved efficiency and selectivity.
Supramolecular Chemistry
The nitrogen atoms in bipyridines can engage in non-covalent interactions, such as hydrogen or halogen bonds. This property allows for the construction of supramolecular structures with unique properties, which can be utilized in the development of new materials or chemical sensors .
Chirality and Enantioseparation
Functionalization of bipyridines can introduce chirality, which is crucial for applications in asymmetric synthesis and enantioseparation. The presence of a cyano group can influence the atropisomeric properties of the molecule, making it a valuable component in chiral resolution techniques .
Electrochemical Applications
The bipyridine moiety, when functionalized appropriately, can lead to compounds known as viologens. These compounds exhibit good electrochemical properties and can be used in the development of batteries or electrochromic devices .
CO2 Capture and Environmental Applications
Research has shown that bipyridine-based polymers can be synthesized for CO2 capture. The cyano-functionalized bipyridines could enhance the polymer’s ability to adsorb CO2, contributing to efforts in reducing greenhouse gas emissions .
Luminescent Materials
Complexes formed with [2,2’-Bipyridine]-6-carbonitrile and metals like ruthenium and platinum can exhibit intense luminescence. This property is valuable for creating luminescent materials that could be used in light-emitting devices or as markers in biological systems .
Colorimetric Sensing
The compound’s ability to form complexes with iron makes it useful for the colorimetric determination of iron in various samples. This application is significant in environmental monitoring and soil analysis, where the presence of ferrous ions needs to be confirmed .
作用机制
Target of Action
6-Cyano-2,2’-Bipyridine, also known as [2,2’-Bipyridine]-6-carbonitrile, is a type of bipyridine compound. Bipyridines are known to be effective chelating agents and are part of many catalytic systems . They also act as selective chemosensors for metal ions . Therefore, the primary targets of 6-Cyano-2,2’-Bipyridine are likely to be metal ions in various biological and chemical systems.
Mode of Action
It is known that bipyridines can form stable complexes with various metals . This suggests that 6-Cyano-2,2’-Bipyridine may interact with its targets (metal ions) by forming stable complexes, leading to changes in the properties or behaviors of these targets.
Action Environment
The action, efficacy, and stability of 6-Cyano-2,2’-Bipyridine could be influenced by various environmental factors. For instance, the presence of different metal ions in the environment could affect the compound’s ability to form complexes. Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of these complexes .
安全和危害
属性
IUPAC Name |
6-pyridin-2-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZHLNAALBJVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454982 | |
| Record name | [2,2'-Bipyridine]-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4392-85-2 | |
| Record name | [2,2'-Bipyridine]-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-cyano-2,2'-bipyridine attractive for designing luminescent complexes?
A1: This compound acts as a chelating ligand, readily coordinating with various metal ions like ruthenium [], copper(I) [, ], gallium, and indium []. The resulting metal complexes often exhibit interesting photophysical properties, making them potentially useful in applications like light-emitting devices and sensors.
Q2: How does modifying the structure of 6-cyano-2,2'-bipyridine affect the luminescence of its metal complexes?
A2: Research suggests that introducing electron-donating groups, like methyl groups, at the 4,4'-positions of the bipyridine ring can enhance the luminescence of the resulting copper(I) complexes []. This modification highlights the potential for tailoring the compound's photophysical properties through structural alterations.
Q3: Can you provide an example of how 6-cyano-2,2'-bipyridine is used to synthesize other compounds?
A3: Researchers have utilized 6-cyano-2,2'-bipyridine as a starting material in the synthesis of more complex ligands. For instance, it has been reacted with azides to create 6-(1H-tetrazol-5-yl)-2,2′-bipyridine, a bifunctional ligand capable of bridging metal centers in coordination polymers [].
Q4: Are there any studies investigating the crystal structures of compounds derived from 6-cyano-2,2'-bipyridine?
A4: Yes, several studies report crystallographic data for compounds incorporating 6-cyano-2,2'-bipyridine. For example, researchers have determined the single crystal structures of:
- Ruthenium complexes with 5-aryl-6-cyano-2,2’-bipyridine ligands [].
- Copper(I) complexes incorporating 6-cyano-2,2′-bipyridine and various diphosphine ligands [].
- Azide-bridged coordination polymers of copper(II), manganese(II), and cobalt(II) featuring the 6-(1H-tetrazol-5-yl)-2,2′-bipyridine ligand derived from 6-cyano-2,2'-bipyridine [].
- 4,5-Diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles, synthesized through the reaction of 5-aryl-3-(2-pyridyl)-1,2,4-triazine-5-carbonitriles with 2-amino-4-aryloxazoles [, ].
Q5: What spectroscopic techniques are commonly used to characterize 6-cyano-2,2'-bipyridine and its derivatives?
A5: Researchers frequently employ techniques like NMR and UV-VIS spectroscopy to characterize 6-cyano-2,2'-bipyridine-containing compounds. For instance, these techniques have been used to study ruthenium complexes with 5-aryl-6-cyano-2,2’-bipyridine ligands [].
Q6: Have there been any investigations into the reactivity of 6-cyano-2,2'-bipyridine in the absence of water?
A6: Yes, researchers have explored the reactivity of 6-cyano-2,2'-bipyridine derivatives under anhydrous conditions. Specifically, the solvent-free reaction of 5-aryl-3-(2-pyridyl)-1,2,4-triazine-5-carbonitriles with 2-amino-4-aryloxazoles was found to yield both 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles and 4,5-diaryl-2,2'-bipyridine-6-carbonitriles []. This finding highlights the influence of reaction conditions on product formation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)



